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molecular formula C7H5NOS B8588856 1H-1lambda~4~,2-Benzothiazol-1-one CAS No. 851309-27-8

1H-1lambda~4~,2-Benzothiazol-1-one

Cat. No. B8588856
M. Wt: 151.19 g/mol
InChI Key: KANAPVJGZDNSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07264919B2

Procedure details

A coating solution for protective layer on the back side was prepared by mixing 50 g of gelatin, 0.2 g of sodium polystyrenesulfonate, 2.4 g of N,N-ethylenebis(vinylsulfonacetamide), 1 g of sodium tert-octylphenoxyethoxyethanesulfonate, 30 mg of benzisothiazolinone, 37 mg of a fluorine-containing surfactant (F-1: potassium salt of N-perfluorooctylsulfonyl-N-propylalanine), 150 mg of a fluorine-containing surfactant (F-2: polyethylene glycol mono(N-perfluorooctylsulfonyl-N-propyl-2-aminoethyl) ether [average polymerization degree of ethylene oxide: 15]), 64 mg of a fluorine-containing surfactant (F-3), 32 mg of a fluorine-containing surfactant (F-4), 10 mg of a fluorine-containing surfactant (F-7), 5 mg of a fluorine-containing surfactant (F-8), 8.8 g of acrylic acid/ethyl acrylate copolymer (copolymerization ratio: 5/95 by weight), 0.6 g of Aerosol-OT (produced by American Cyanamid Co.), a liquid paraffin emulsion containing 1.8 g of liquid paraffin and 950 ml of water in a vessel kept at 40° C.
Name
fluorine
Quantity
32 mg
Type
reactant
Reaction Step One
Name
fluorine
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
5 mg
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four
Name
sodium tert-octylphenoxyethoxyethanesulfonate
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
30 mg
Type
reactant
Reaction Step Four
Name
fluorine
Quantity
37 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
N-perfluorooctylsulfonyl-N-propylalanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
fluorine
Quantity
150 mg
Type
reactant
Reaction Step Five
[Compound]
Name
polyethylene glycol mono(N-perfluorooctylsulfonyl-N-propyl-2-aminoethyl) ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
fluorine
Quantity
64 mg
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[C:2]([C:10]([O:16][CH2:17][CH2:18][O:19][C:20]1C=CC=[CH:22][CH:21]=1)(S([O-])(=O)=O)C)(CC(C)(C)C)(C)[CH3:3].[Na+].S1(=[O:36])C2C=CC=CC=2C=N1.FF.[K]>>[C:20]([OH:36])(=[O:19])[CH:21]=[CH2:22].[C:10]([O:16][CH2:17][CH3:18])(=[O:36])[CH:2]=[CH2:3] |f:1.2,6.7,^1:0,38|

Inputs

Step One
Name
fluorine
Quantity
32 mg
Type
reactant
Smiles
FF
Step Two
Name
fluorine
Quantity
10 mg
Type
reactant
Smiles
FF
Step Three
Name
fluorine
Quantity
5 mg
Type
reactant
Smiles
FF
Step Four
Name
Quantity
0.2 g
Type
reactant
Smiles
[Na]
Name
sodium tert-octylphenoxyethoxyethanesulfonate
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C(C)(S(=O)(=O)[O-])OCCOC1=CC=CC=C1.[Na+]
Name
Quantity
30 mg
Type
reactant
Smiles
S1(N=CC2=C1C=CC=C2)=O
Name
fluorine
Quantity
37 mg
Type
reactant
Smiles
FF
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
N-perfluorooctylsulfonyl-N-propylalanine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
fluorine
Quantity
150 mg
Type
reactant
Smiles
FF
Step Six
Name
polyethylene glycol mono(N-perfluorooctylsulfonyl-N-propyl-2-aminoethyl) ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
fluorine
Quantity
64 mg
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A coating solution for protective layer on the back side was prepared
ADDITION
Type
ADDITION
Details
containing

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O.C(C=C)(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 51513.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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